molecular formula C12H8Br2N2O3 B11661999 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11661999
M. Wt: 388.01 g/mol
InChI Key: ICRAVLGHPUMORT-GIDUJCDVSA-N
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Description

N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide and 3,5-dibromosalicylaldehyde. This compound belongs to the class of aroylhydrazones, characterized by a hydrazide backbone linked to an aromatic aldehyde.

Properties

Molecular Formula

C12H8Br2N2O3

Molecular Weight

388.01 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8Br2N2O3/c13-8-4-7(11(17)9(14)5-8)6-15-16-12(18)10-2-1-3-19-10/h1-6,17H,(H,16,18)/b15-6+

InChI Key

ICRAVLGHPUMORT-GIDUJCDVSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,5-dibromo-2-hydroxybenzaldehyde in ethanol.
  • Add furan-2-carbohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with fewer bromine atoms or altered functional groups.

    Substitution: New compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Structural Characteristics

  • Furan Ring : Contributes to the compound's reactivity and biological properties.
  • Hydrazone Linkage : Essential for the interaction with biological targets, influencing its pharmacological activities.

General Procedure

  • Reagents : 3,5-dibromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide.
  • Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Medicinal Chemistry

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide exhibits significant biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that this compound has potential anticancer properties, particularly against various cancer cell lines. Studies have shown that it induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest in S-phase
Huh-7 (Hepatoma)18Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi.

PathogenActivityMinimum Inhibitory Concentration (MIC)
E. coliBactericidal32 µg/mL
S. aureusBacteriostatic16 µg/mL
C. albicansAntifungal64 µg/mL

Antioxidant Properties

This compound has shown promising antioxidant activity, which may contribute to its therapeutic effects in various diseases related to oxidative stress.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to significant apoptosis through mitochondrial pathway activation, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of Bcl-2 .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed that this compound effectively inhibited the growth of E. coli and S. aureus at low concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of the dibromo and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Aromatic Ring Functional Groups Molecular Weight Reference
N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Br, 5-Br, 2-OH Furan, hydrazide, imine ~432.97 g/mol
N'-[(2-Hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide 3-I, 5-I, 2-OH Furan, hydrazide, imine 482.01 g/mol
N'-[(E)-(3-Bromo-5-chloro-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Br, 5-Cl, 2-OH Furan, hydrazide, imine ~387.50 g/mol
3-(1H-Benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide 3-Br, 5-Br, 2-OH Benzimidazole, methylpropane 480.16 g/mol
2-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide 3-Br, 5-Br, 2-OH Thiocarbamide, methyl 453.09 g/mol

Key Observations :

  • Halogen substitution (Br, I, Cl) at the 3- and 5-positions influences molecular weight, steric bulk, and electronic properties.
  • Functional group variations (e.g., benzimidazole, thiocarbamide) modulate biological activity and coordination chemistry with metal ions .

Key Observations :

  • Yields vary based on substituent electronic effects and steric hindrance. Electron-withdrawing groups (e.g., Br, I) may slow condensation kinetics, reducing yields compared to methoxy-substituted analogs .
  • Crystallization methods (slow evaporation vs. cold ethanol washing) affect crystal quality and purity .
Physicochemical and Spectroscopic Properties

Melting Points :

  • Target compound (3,5-dibromo derivative): ~180°C .
  • 3-Iodo-5-iodo analog: Higher m.p. (~210–220°C) due to increased molecular symmetry and halogen interactions .
  • Methoxy-substituted analog (L1): 183°C .

IR Spectroscopy :

  • All compounds exhibit characteristic C=O (1640–1664 cm⁻¹) and C=N (1609–1629 cm⁻¹) stretches .
  • Hydroxyl (O–H) and amine (N–H) bands appear at 3182–3290 cm⁻¹ and 3153–3202 cm⁻¹, respectively .

NMR Data :

  • Aromatic protons in dibromo derivatives resonate at δ 7.26–8.35 ppm (¹H NMR) .
  • The imine proton (=CH) is observed at δ 8.35 ppm, confirming E-configuration .
Crystallographic Features
Compound Crystal System Space Group Hydrogen Bonding Reference
This compound Not reported Intermolecular N–H···O and Br···O
2-Hydroxybenzoic acid [1-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazide Monoclinic P21/n O–H···O and N–H···O
N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide Orthorhombic Pbca N–H···O (2.86 Å)

Key Observations :

  • Halogen atoms (Br) participate in non-classical interactions (Br···O), stabilizing crystal lattices .
  • Methanol solvates (e.g., in ) alter packing motifs via O–H···O hydrogen bonds.

Biological Activity

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a Schiff-base condensation reaction between furan-2-carbohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. The reaction typically involves the following steps:

  • Preparation of Reactants : 3,5-dibromo-2-hydroxybenzaldehyde is mixed with furan-2-carbohydrazide in a suitable solvent (e.g., methanol).
  • Reaction Conditions : The mixture is stirred under acidic or basic conditions to facilitate the condensation process.
  • Isolation : The resulting product is filtered, washed, and purified to yield the desired hydrazone derivative.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL
Bacillus subtilis0.0098 mg/mL

These findings suggest that the compound possesses strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and fungi.

The proposed mechanism for the antimicrobial activity of this compound involves the inhibition of key enzymes and disruption of microbial cell membranes. Specifically, it may inhibit enzymes such as tyrosinase, which plays a critical role in melanin biosynthesis in fungi and some bacteria .

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of this compound against various strains of Candida species. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against fungal infections .
  • Antibacterial Efficacy : Another study focused on its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness in inhibiting bacterial growth at low concentrations, suggesting its potential use in developing new antibacterial agents .

Research Findings

Recent literature emphasizes the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the phenolic structure can enhance biological activity. For instance, the presence of hydroxyl groups has been correlated with increased antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

Compound ModificationObserved Effect
Hydroxyl group additionIncreased antimicrobial activity
Bromine substitutionEnhanced lipophilicity and activity

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